Methylgermanium trichloride

Description

Significance of Organogermanium Compounds in Contemporary Chemical Research

Organogermanium compounds, which feature a carbon-germanium bond, represent a significant and expanding area of chemical research. researchgate.netwikipedia.org Historically considered to be less reactive than their organotin counterparts but more reactive than organosilicon compounds, recent studies have revealed their unique reactivity profiles, opening new avenues in synthesis and catalysis. acs.org Their applications are diverse, ranging from materials science, where they serve as precursors for semiconductor films, to medicinal chemistry. pharmacy180.comamericanelements.com

The field of organogermanium chemistry is important as these compounds often exhibit low mammalian toxicity, making them attractive for developing chemotherapeutic agents and other biologically active pharmaceuticals. paperpublications.org Researchers are actively exploring organogermanium compounds for their potential anti-inflammatory, neuroprotective, and anticancer properties. researchgate.netpharmacy180.com For instance, certain organogermanium compounds have been investigated for their ability to modulate the immune system and act as antioxidants. nih.gov The unique electronic and structural properties of organogermanium compounds also make them valuable in the synthesis of complex molecules and novel materials. researchgate.net

Contextualization of Methylgermanium (B72786) Trichloride (B1173362) as a Key Germanium Precursor

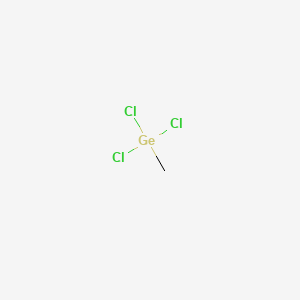

Methylgermanium trichloride (CH₃GeCl₃) is a fundamental building block in organogermanium chemistry. It serves as a crucial precursor for the synthesis of a wide variety of other organogermanium compounds. cymitquimica.com Its utility stems from the presence of three reactive chlorine atoms, which can be readily substituted by various nucleophiles to introduce new functional groups.

This reactivity allows for the tailored synthesis of more complex germanium-containing molecules. For example, this compound can be reacted with Grignard reagents or organolithium compounds to form new carbon-germanium bonds, expanding the organic framework around the germanium center. wikipedia.orggoogle.com It is also a key starting material for producing other organometallic precursors used in chemical vapor deposition (CVD) processes for creating thin films with specific electronic properties. google.comepo.org The high purity to which this compound can be refined is essential for its use in the fabrication of semiconductors and other electronic devices. google.com

Historical Perspective on the Synthesis and Utility of Organogermanium Halides

The study of organogermanium compounds dates back to 1887, when Clemens Winkler first synthesized tetraethylgermane. wikipedia.orgpharmacy180.com However, it was not until the mid-20th century that the synthesis and study of these compounds became more widespread. pharmacy180.com The development of methods to create organogermanium halides was a critical step forward for the field.

Initially, the synthesis of organogermanium halides, like other organogermanium compounds, often involved the reaction of germanium tetrachloride with organozinc or Grignard reagents. wikipedia.orgloc.gov A significant advancement was the "direct synthesis" method, which involves the reaction of elemental germanium with an organic halide, often in the presence of a copper catalyst. lookchem.comgoogle.com This method provided a more direct route to compounds like dimethylgermanium dichloride and this compound. lookchem.com

Organogermanium halides have long been recognized for their good thermal stability, although they are susceptible to hydrolysis. thieme-connect.de Their primary utility has always been as synthetic intermediates for the preparation of other organogermanium compounds. thieme-connect.de The reactivity of the germanium-halogen bond allows for a wide range of substitution reactions, making them indispensable tools for chemists working in this area. thieme-connect.de

Properties

IUPAC Name |

trichloro(methyl)germane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3Cl3Ge/c1-5(2,3)4/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFXFMQVSDTSPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Ge](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3Cl3Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90244032 | |

| Record name | Trichloromethylgermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90244032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

993-10-2 | |

| Record name | Germane, trichloromethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=993-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichloromethylgermane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000993102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichloromethylgermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90244032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloromethylgermane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methylgermanium Trichloride

Classical Preparative Routes

Traditional methods for synthesizing methylgermanium (B72786) trichloride (B1173362) rely on fundamental reactions involving germanium metal or its halides with various alkylating agents.

Halogenation and Alkylation Strategies

One of the earliest and most direct methods for preparing organogermanium halides is the "direct synthesis," which involves the reaction of elemental germanium with a hydrocarbon halide. In a key example of this strategy, methylgermanium trichloride is produced alongside other methylgermanium chlorides when methyl chloride gas is passed over heated germanium powder, typically in the presence of a copper catalyst. lookchem.com This reaction framework allows for the simultaneous halogenation of germanium and the formation of a germanium-carbon bond.

The reaction between germanium-copper alloy and methyl chloride at temperatures between 320°C and 350°C yields a liquid product mixture. lookchem.com Fractional distillation of this mixture allows for the separation of the components, including dimethylgermanium dichloride and this compound. lookchem.com The latter is a colorless liquid with a boiling point of 111°C. lookchem.com

Reductive Methylation Approaches

Reductive methylation encompasses methods where a germanium species is reduced and subsequently methylated. A classic approach involves the reduction of germanium halides to form germyl (B1233479) anions, which are then treated with an alkylating agent. For instance, germanium tetrachloride can be reduced, and the resulting species can be alkylated. mcmaster.ca

Another relevant classical method is the reaction of germanium(II) iodide with methyl iodide. umich.edu This reaction directly yields methylgermanium triiodide, which can then be converted to the corresponding trichloride through halogen exchange reactions. This process leverages the reactivity of the lower oxidation state of germanium to facilitate methylation. umich.edu

Reaction of Germanium Halides with Alkylating Agents

The most common and versatile approach to forming the Ge-C bond is the reaction of a germanium tetrahalide, such as germanium tetrachloride (GeCl₄), with an organometallic alkylating agent. wikipedia.org This category includes reactions with organolithium, Grignard, and organoaluminum reagents.

Alkylaluminum Adduct Reactivity

Alkylaluminum compounds are effective methylating agents for germanium tetrachloride. However, their high reactivity can be moderated by forming adducts with Lewis bases like tertiary amines. This strategy enhances selectivity and provides a controlled reaction. A specific patented method describes the synthesis of this compound by the dropwise addition of a trimethylaluminum-tripropylamine adduct to stirred germanium tetrachloride. google.com This process offers high yield and purity of the desired product after purification by distillation. google.com

| Reactant 1 | Reactant 2 | Adduct Components | Product | Purity/Yield |

| Germanium Tetrachloride (GeCl₄) | Trimethylaluminum ((CH₃)₃Al) | Tripropylamine (Pr₃N) | This compound (CH₃GeCl₃) | 93% purity, 97% yield (crude) |

This table summarizes the synthesis of this compound using an alkylaluminum adduct as described in the patent literature. google.com

Methylating Reagents in Germanium Tetrachloride Conversions

A variety of methylating agents can convert germanium tetrachloride to this compound. Tetramethylsilane (B1202638) (Me₄Si) has been demonstrated as a particularly effective reagent for the selective methylation of GeCl₄ in the presence of a catalytic amount of an aluminum halide, such as aluminum bromide (AlBr₃) or aluminum chloride (AlCl₃). acs.orglookchem.com

The reaction's outcome is highly dependent on the stoichiometric ratio of tetramethylsilane to germanium tetrachloride. By carefully controlling this ratio, one can selectively produce this compound, dimethylgermanium dichloride, trimethylgermanium (B74220) chloride, or tetramethylgermanium. acs.orglookchem.com To favor the formation of this compound, a theoretical excess of GeCl₄ is required. lookchem.com Research has shown that using a Me₄Si/GeCl₄ molar ratio of approximately 1/1 results in a high yield of this compound. acs.org

| Me₄Si/GeCl₄ Ratio | Temperature (°C) | Time (h) | Catalyst | MeGeCl₃ Yield (%) | Other Products |

| ~1/1 | 200 | 15 | AlBr₃ (5 mol %) | 66 | Me₂GeCl₂, Me₃GeCl, Me₄Ge |

This table presents data on the monomethylation of germanium tetrachloride using tetramethylsilane, highlighting the conditions that favor the synthesis of this compound. acs.org

The proposed mechanism involves the initial formation of tetramethylgermanium (Me₄Ge), regardless of the starting reactant proportions, followed by disproportionation reactions with the remaining germanium tetrachloride to yield the various methylchlorogermanes. acs.orglookchem.com

Contemporary Synthetic Innovations

Modern synthetic chemistry seeks to develop more efficient, selective, and environmentally benign methods. Recent innovations in the synthesis of organogermanium compounds, including precursors like this compound, reflect these goals.

A significant development is a chlorine-free protocol for processing germanium. nih.gov This method avoids the use of germanium tetrachloride altogether by employing a recyclable quinone/catechol redox system. It converts germanium metal or germanium dioxide into an air- and moisture-stable Ge(IV)-catecholate complex. nih.gov This complex is a viable substitute for germanium tetrachloride and is kinetically competent for conversion into high-purity germanes, representing a more sustainable pathway to organogermanium compounds. nih.gov

Another area of innovation involves novel C-C bond-forming reactions for the synthesis of complex organogermanium compounds. One such strategy is poly-deborylative alkylation. nih.gov This method has been shown to be a robust way to alkylate various organogermanium chlorides, including trichlorides and dichlorides. nih.gov The use of α-boryl carbanions as coupling partners for germanium chlorides provides a versatile route to functionalized organogermanes and represents a modern tool applicable to the synthesis of compounds like this compound and its derivatives. nih.gov

Reactivity and Reaction Mechanisms of Methylgermanium Trichloride

Hydrolytic Stability and Sensitivity

Methylgermanium (B72786) trichloride (B1173362) is highly sensitive to moisture and reacts readily with water. cymitquimica.comthermofisher.comgelest.com This reactivity is a hallmark of many organohalogermanes. The hydrolysis process involves the nucleophilic attack of water on the electrophilic germanium atom, leading to the stepwise substitution of the chlorine atoms with hydroxyl groups. This reaction typically proceeds vigorously, releasing hydrogen chloride (HCl) gas as a byproduct. cymitquimica.comgelest.com

The initial hydrolysis product is methylgermanium trihydroxide (CH₃Ge(OH)₃), which is unstable and prone to condensation reactions. These condensation reactions involve the elimination of water molecules between adjacent germanol (-GeOH) groups, leading to the formation of a polymeric network with a repeating germanoxane (-Ge-O-) structure, often referred to as methylgermanic anhydride (B1165640) or polymethylgermoxane. google.com

Reaction Scheme: CH₃GeCl₃ + 3H₂O → CH₃Ge(OH)₃ + 3HCl n[CH₃Ge(OH)₃] → (CH₃GeO₁.₅)n + 1.5n H₂O

Due to this high sensitivity, all manipulations of methylgermanium trichloride require anhydrous conditions to prevent its decomposition. thermofisher.comwikipedia.org

Nucleophilic Substitution Reactions at the Germanium Center

The primary mode of reactivity for this compound involves nucleophilic substitution at the germanium atom. The three chlorine atoms can be sequentially or fully replaced by a variety of nucleophiles, making it a valuable precursor for the synthesis of diverse organogermanium compounds. savemyexams.comresearchgate.net

This compound readily reacts with organometallic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi). wikipedia.orgnih.gov These reactions are powerful methods for forming new carbon-germanium bonds. The highly nucleophilic carbanion from the organometallic reagent attacks the electrophilic germanium center, displacing a chloride ion. wikipedia.orglibretexts.org

By controlling the stoichiometry of the Grignard reagent, it is possible to achieve selective substitution of the chlorine atoms. For example, the reaction with one equivalent of a Grignard reagent can yield a mixed methyl(alkyl)germanium dichloride, while an excess can lead to fully substituted tetraorganogermanes.

Example Reaction with Methylmagnesium Bromide: CH₃GeCl₃ + CH₃MgBr → (CH₃)₂GeCl₂ + MgBrCl

This stepwise substitution allows for the synthesis of a range of methyl- and other alkyl/aryl-substituted germanes. lookchem.comepo.org However, achieving clean, selective substitution can be challenging, as reactions often yield a mixture of products with varying degrees of alkylation. nih.gov

Table 1: Products from Reactions with Organometallic Reagents

| Reactant | Reagent (Stoichiometry) | Primary Product | Reference |

|---|---|---|---|

| CH₃GeCl₃ | CH₃MgBr (1 eq.) | Dimethylgermanium dichloride | epo.org |

| CH₃GeCl₃ | RLi (3 eq.) | Methyltrialkylgermane | wikipedia.org |

| GeCl₄ | R'MgX (1 eq.) | R'GeCl₃ | nih.gov |

Note: Product distribution can be complex and depend on specific reaction conditions.

The utility of this compound as a synthetic precursor extends beyond simple alkylation. It serves as a starting material for a wide array of organogermanium derivatives. For instance, reduction with a suitable hydride agent, such as lithium aluminum hydride (LiAlH₄), replaces the chlorine atoms with hydrogen, yielding methylgermane (CH₃GeH₃). mcmaster.ca

Reaction with other nucleophiles, such as alkoxides (RO⁻) or amides (R₂N⁻), can lead to the formation of germanium-oxygen or germanium-nitrogen bonds, respectively. These reactions further highlight the versatility of the Ge-Cl bond for synthetic transformations. The synthesis of complex structures, such as methylgermatranes, also originates from this compound.

Electrophilic Reactivity and Coordination Chemistry

The germanium atom in this compound is electron-deficient due to the presence of three electronegative chlorine atoms and the methyl group. This makes the compound a Lewis acid, capable of accepting an electron pair from a Lewis base. rsc.orgiupac.org It can form coordination complexes, or adducts, with various donor molecules such as ethers, amines, and phosphines. In these adducts, the germanium atom expands its coordination number from four to five or even six.

This Lewis acidity is a key aspect of its reactivity, often influencing the mechanism of its reactions. For example, in substitution reactions, the coordination of a solvent molecule (acting as a Lewis base) to the germanium center can facilitate the departure of a chloride leaving group. tcichemicals.com Research has also explored the synthesis of coordination compounds of related organogermanium halides with transition metals. researchgate.netresearchgate.net

Reactivity with Oxidizing Agents and Bases

Information on the specific reactions of this compound with strong oxidizing agents is not extensively detailed in readily available literature. However, like many organometallic compounds, it can be expected to be incompatible with strong oxidizers.

Its reactivity with bases is primarily characterized by its reaction with water (a weak base) and hydroxide (B78521) ions, as described in the hydrolysis section (3.1). Stronger bases, such as alkali metal hydroxides, will readily deprotonate any water present, and the resulting hydroxide ions will attack the germanium center, leading to the formation of germanolates and ultimately polymeric germanoxanes. savemyexams.com The reaction with amine bases can lead to the formation of adducts, as described in the coordination chemistry section (3.3), or, under harsher conditions, potentially lead to substitution or elimination reactions.

Thermal Decomposition Pathways and Products

This compound exhibits moderate thermal stability. At elevated temperatures, it undergoes decomposition. thermofisher.com While specific, detailed mechanistic studies on its thermal decomposition are sparse, thermal decomposition of organogermanium compounds, in general, can proceed through various pathways, including homolytic cleavage of the Ge-C or Ge-Cl bonds to form radical species. Decomposition can also lead to the release of irritating and hazardous vapors, such as hydrogen chloride. thermofisher.comgelest.com The exact products would likely depend on the temperature and atmosphere (e.g., inert, oxidative) under which the decomposition occurs. For other organogermanium chlorides, thermal decomposition or combustion is a known hazard. chemsrc.com

Applications of Methylgermanium Trichloride in Advanced Materials Science

Precursor in Chemical Vapor Deposition (CVD) Processes

Methylgermanium (B72786) trichloride (B1173362) is a valuable precursor in various Chemical Vapor Deposition (CVD) techniques, including Metal-Organic Chemical Vapor Deposition (MOCVD) and Reduced Pressure Chemical Vapor Deposition (RPCVD). google.comthermofisher.com Its utility stems from its volatility and its ability to decompose at elevated temperatures to deposit germanium-containing materials. Organometallic compounds like methylgermanium trichloride are sought after for their potential to produce high-purity thin films essential for electronic and optoelectronic applications. google.com

The deposition of germanium-containing thin films is a critical process in the manufacturing of numerous electronic devices. thermofisher.com this compound serves as a precursor for depositing such films, which are integral to integrated circuits, optoelectronic devices, and light-emitting diodes. thermofisher.com The compound is conveyed in a gaseous phase into a deposition chamber where it decomposes, leading to the formation of a metal-containing film on a substrate. thermofisher.com This method allows for the creation of highly pure films, often with purities exceeding 99.9999% ("6-nines"), which is a stringent requirement for semiconductor applications. thermofisher.com

Silicon-germanium (SiGe) alloys are crucial in modern semiconductor technology, offering enhanced performance over pure silicon in devices like heterojunction bipolar transistors (HBTs). google.com SiGe alloys benefit from a narrower bandgap and reduced resistivity compared to silicon, leading to higher gain, speeds, and frequency response in transistors. thermofisher.com this compound, along with other alkylgermanium trichlorides, has been investigated as a less hazardous liquid alternative to the conventional and highly toxic germane (B1219785) (GeH₄) gas for the MOCVD of germanium-containing films, including SiGe. google.com The use of such precursors in RPCVD allows for precise control over the germanium concentration, enabling the creation of graded layers that enhance device performance. thermofisher.com

The deposition of thin films using precursors like this compound is a cornerstone of fabricating advanced electronic and optoelectronic devices. google.comthermofisher.com The process involves the controlled decomposition of the precursor onto a substrate, which can be silicon, gallium arsenide, or indium phosphide, among others. thermofisher.com These substrates may already contain other layers of materials, such as dielectrics and metals. thermofisher.com The resulting germanium-containing films can range in thickness from tens of nanometers to several hundreds of microns, depending on the desired properties of the device. nih.gov The ability to create these precisely engineered layers is fundamental to the production of high-performance integrated circuits and other advanced electronic components. thermofisher.comnih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | CH₃GeCl₃ |

| Molecular Weight | 194.03 g/mol |

| Appearance | Liquid |

| Boiling Point | 111 °C |

| Density | 1.706 g/mL |

| Refractive Index | 1.4685 |

Formation of Organogermanium Polymers and Hybrid Materials

This compound can serve as a starting material for the synthesis of organogermanium polymers and hybrid materials. The hydrolysis of methylgermanium chlorides, for instance, can lead to the formation of organopolygermanoxanes, which are polymers containing a Ge-O-Ge backbone. google.com This process involves the reaction of the germanium compound with water, leading to the replacement of chlorine atoms with hydroxyl groups, followed by condensation to form the polymer. libretexts.orgsavemyexams.com

While direct polymerization of this compound is not as common as its use in CVD, the principles of organogermanium polymer synthesis can be illustrated by related compounds. For example, the hydrolysis of trichlorogermylpropanoic acid, which is synthesized from trichlorogermane, results in the water-soluble polymer poly-trans-[(2-carboxyethyl)germasesquioxane] (Ge-132). nih.gov This demonstrates that organogermanium trichlorides can be precursors to complex polymeric structures. Organogermanium polymers, including polygermanes with a (R₂Ge)n structure, exhibit interesting semiconducting properties, especially when doped. paperpublications.org The development of such materials opens up possibilities for new applications in electronics and materials science.

Photochemical Adsorption on Atomically Flat Silicon Surfaces

A notable application of organogermanium compounds, including derivatives of this compound, is in the photochemical modification of silicon surfaces. Research has demonstrated the photochemical adsorption of organo-germanium compounds on atomically flat, hydrogen-terminated silicon (111) surfaces using excimer laser irradiation. google.comresearchgate.net

In a specific study, trimethylgermanium (B74220) chloride (TMGC) was used as a gas source, and a xenon (Xe) excimer laser with a wavelength of 172 nm was used to irradiate the silicon substrate at room temperature in the presence of the organogermanium gas. researchgate.net This process resulted in the formation of an adsorbed layer containing germanium, carbon, and oxygen on the silicon surface. researchgate.net The mechanism involves the photo-activation of the surface or the precursor molecules, leading to a chemical reaction and the formation of a stable, thin film. This technique allows for the precise, low-temperature modification of silicon surfaces, which is highly desirable for the fabrication of next-generation nanoelectronic devices. The ability to control surface chemistry at the atomic level is a key area of research in materials science, and photochemical methods using precursors like this compound offer a promising pathway to achieve this.

Role of Methylgermanium Trichloride in Complex Organogermanium Synthesis

Synthesis of Spirocyclic Anionic Methylgermanates

Methylgermanium (B72786) trichloride (B1173362) is a key starting material for the synthesis of five-coordinated spirocyclic anionic methylgermanates. These compounds are of interest due to their unusual geometry and electronic properties. The synthesis typically involves the reaction of methylgermanium trichloride with bidentate ligands, such as catechol or its derivatives, in the presence of a base like triethylamine (B128534). tandfonline.com This reaction leads to the formation of a spirocyclic structure around the germanium center, with the methyl group occupying one of the coordination sites.

The general reaction involves the displacement of the chloride ions by the oxygen or sulfur atoms of the catechol or thiocatechol derivative, followed by coordination of the triethylamine to abstract a proton and facilitate the formation of the anionic germanate species. A subsequent metathetical exchange can then be performed to isolate the desired salt of the five-coordinated spirocyclic germanate. tandfonline.com

Detailed research has shown that the geometry of the resulting spirocyclic anionic methylgermanate is influenced by the nature of the ligands. For instance, X-ray analysis has revealed that the geometry of [(C₆H₄O₂)₂GeMe]⁻ is close to a trigonal bipyramid. In contrast, the structure of [(C₆Cl₄O₂)₂GeMe]⁻ is distorted towards a rectangular pyramid, a phenomenon attributed to the electron-withdrawing effect of the chlorine atoms on the catechol rings. tandfonline.comacs.org The insertion of sulfur atoms into the rings, as in [(Me₂C₆H₃S₂)₂GeMe]⁻, also leads to a significant displacement from ideal trigonal bipyramidal geometry. tandfonline.com

| Reactant 1 | Reactant 2 | Product (Anion) | Geometry |

|---|---|---|---|

| This compound | Catechol | [(C₆H₄O₂)₂GeMe]⁻ | Trigonal Bipyramid |

| This compound | Tetrachlorocatechol | [(C₆Cl₄O₂)₂GeMe]⁻ | Rectangular Pyramid |

| This compound | Toluene-3,4-dithiol | [(MeC₆H₃S₂)₂GeMe]⁻ | Intermediate between Trigonal Bipyramid and Rectangular Pyramid |

Preparation of Functionalized Organogermanium Compounds

The reactivity of the Ge-Cl bonds in this compound makes it an excellent substrate for the preparation of a diverse range of functionalized organogermanium compounds. The stepwise substitution of the chlorine atoms allows for precise control over the introduction of new organic groups, leading to the synthesis of compounds with tailored properties. Common methods for the functionalization of this compound include reactions with organometallic reagents such as Grignard reagents and organolithium compounds.

Alkylation and arylation reactions are fundamental transformations in this context. By reacting this compound with one, two, or three equivalents of a Grignard reagent (R-MgX) or an organolithium reagent (R-Li), it is possible to synthesize methyl(alkyl/aryl)germanium chlorides, dimethyl(alkyl/aryl)germanium chloride, or trimethyl(alkyl/aryl)germanes, respectively. wikipedia.orgorganic-chemistry.orgnih.govyoutube.com The choice of stoichiometry is critical for achieving the desired degree of substitution.

For example, the reaction of this compound with one equivalent of an aryl Grignard reagent can yield a methyl(aryl)germanium dichloride. Further reaction with a different Grignard reagent can then introduce a second, different organic group. This stepwise approach provides a pathway to unsymmetrical organogermanium compounds. The reaction conditions, such as solvent and temperature, can influence the yield and selectivity of these reactions.

| Reactant 1 | Organometallic Reagent | Product Type | Reaction Type |

|---|---|---|---|

| This compound | Alkyl Grignard Reagent (e.g., CH₃MgBr) | Methyl(alkyl)germanium dichlorides, Dimethyl(alkyl)germanium chlorides, Trimethyl(alkyl)germanes | Alkylation |

| This compound | Aryl Grignard Reagent (e.g., C₆H₅MgBr) | Methyl(aryl)germanium dichlorides, Dimethyl(aryl)germanium chlorides, Trimethyl(aryl)germanes | Arylation |

| This compound | Alkyl Lithium Reagent (e.g., n-BuLi) | Methyl(alkyl)germanium dichlorides, Dimethyl(alkyl)germanium chlorides, Trimethyl(alkyl)germanes | Alkylation |

| This compound | Aryl Lithium Reagent (e.g., PhLi) | Methyl(aryl)germanium dichlorides, Dimethyl(aryl)germanium chlorides, Trimethyl(aryl)germanes | Arylation |

Development of New Organogermanium Ligands and Complexes

This compound is a valuable building block for the development of new organogermanium ligands and their corresponding metal complexes. The ability to introduce a methyl group and subsequently functionalize the germanium center allows for the design of ligands with specific steric and electronic properties.

One important class of organogermanium ligands that can be synthesized from this compound precursors are cyclopentadienyl (B1206354) (Cp) ligands bearing a methylgermanium substituent. The synthesis of such ligands can be achieved by reacting a methylgermanium halide with an alkali metal cyclopentadienide (B1229720), such as sodium cyclopentadienide (NaCp). byjus.comwikipedia.org The resulting (methylgermyl)cyclopentadienyl ligand can then be used to form complexes with a variety of transition metals. These "half-sandwich" or "sandwich" complexes are of interest in catalysis and materials science. smu.canih.govtestbook.com

Another significant area is the synthesis of germatranes. Germatranes are a class of atrane compounds containing a germanium atom with a transannular bond to a nitrogen atom. Methylgermatrane can be synthesized from this compound by reaction with triethanolamine. fao.orgconsensus.app The resulting cage-like structure imparts unique reactivity and biological activity to the germanium center.

Furthermore, this compound can be used to synthesize a variety of other organogermanium complexes by reaction with multidentate ligands. For example, reactions with bidentate ligands can lead to the formation of five- or six-coordinate germanium complexes, depending on the nature of the ligand and the reaction conditions.

| Precursor | Reagent | Ligand/Complex Type | Potential Application |

|---|---|---|---|

| This compound | Sodium Cyclopentadienide | (Methylgermyl)cyclopentadienyl Ligands | Catalysis, Materials Science |

| This compound | Triethanolamine | Methylgermatrane | Biological applications, Catalysis |

| This compound | Bidentate Chelating Ligands | Five- or Six-coordinate Germanium Complexes | Coordination Chemistry, Materials Science |

Methylgermanium Trichloride in Catalysis Research

Precursor for Homogeneous Catalysts

The use of methylgermanium (B72786) trichloride (B1173362) as a direct precursor for the synthesis of homogeneous catalysts is not extensively documented in publicly available research. Homogeneous catalysis involves catalysts that are in the same phase as the reactants, often as soluble molecular species. While the broader class of organogermanium compounds has been investigated for various catalytic applications, specific research detailing the conversion of methylgermanium trichloride into catalytically active homogeneous species is limited.

Theoretical explorations and analogous studies with other organometallic compounds suggest that this compound could potentially serve as a ligand precursor. The germanium center could be functionalized to create more complex ligands for transition metal catalysts. However, detailed synthetic routes and the catalytic performance of such derived catalysts are not well-established in scientific literature.

Contributions to Heterogeneous Catalyst Development

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid material over which gaseous or liquid reactants flow. The contribution of this compound to the development of such catalysts is an area with minimal direct research.

One potential, though not extensively explored, application is in the surface modification of catalyst supports. Materials with high surface areas, such as silica (B1680970) or alumina, are often used as supports for catalytically active metal nanoparticles. wikipedia.org In principle, this compound could be used to functionalize the surface of these supports, potentially altering the electronic properties of the support or the interaction between the support and the metal nanoparticles. nih.govspringerprofessional.despringerprofessional.de This could, in turn, influence the activity, selectivity, and stability of the catalyst. However, specific examples and detailed studies of heterogeneous catalysts prepared using this compound are not readily found in current research literature.

Mechanistic Insights into Germanium-Mediated Catalytic Cycles

Understanding the mechanism of a catalytic reaction is crucial for its optimization and development. Detailed mechanistic studies of catalytic cycles directly involving this compound or its derivatives as the primary catalyst are scarce.

Research on the synthesis of organotrichlorogermanes has provided some related mechanistic insights. For instance, the reaction of elemental germanium with hydrogen chloride and an alkene, in the presence of a copper catalyst, to form alkyltrichlorogermanes is proposed to proceed through a dichlorogermylene (:GeCl2) intermediate. researchgate.net This highly reactive species can then insert into various chemical bonds. While this provides a glimpse into the reactivity of germanium chlorides, it describes the formation of the compound rather than its participation in a catalytic cycle.

For a compound to be an effective catalyst, it must participate in a cycle where it is regenerated after facilitating the conversion of reactants to products. The specific steps of such a cycle, including substrate coordination, transformation, and product release, have not been elucidated for catalytic processes mediated by this compound. General mechanistic studies of transition-metal-mediated catalysis offer frameworks for how such cycles might operate, but direct experimental or computational evidence for this compound is lacking. luc.eduarchie-west.ac.ukrsc.org

Biological and Biomedical Research Involving Methylgermanium Trichloride

Investigations into Antineoplastic Activity

There is a notable absence of published studies specifically investigating the antineoplastic activity of methylgermanium (B72786) trichloride (B1173362). Research into the anti-cancer properties of organogermanium compounds has historically focused on other derivatives. Consequently, there is no available data from in vitro or in vivo studies to report on the efficacy of methylgermanium trichloride against various cancer cell lines or in animal models. The scientific community has not, to date, published findings that would allow for a detailed analysis or the creation of data tables summarizing its potential as an anti-cancer agent.

Cellular Interactions and Mechanisms of Action Studies

Consistent with the lack of research on its antineoplastic activity, there are no specific studies detailing the cellular interactions and mechanisms of action of this compound. The pathways through which a compound may exert anti-cancer effects, such as inducing apoptosis (programmed cell death), inhibiting cell proliferation, or interfering with cellular signaling pathways, have not been elucidated for this particular chemical. Therefore, a scientific description of its interaction with cellular components and the subsequent biological responses cannot be provided at this time.

Spectroscopic Characterization of Methylgermanium Trichloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of diamagnetic molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei.

Proton NMR for Structural Elucidation

Proton (¹H) NMR spectroscopy is fundamental for determining the structure of methylgermanium (B72786) trichloride (B1173362) and its derivatives. The chemical shift of the methyl protons in methylgermanium trichloride is influenced by the electronegativity of the germanium and chlorine atoms. This results in a downfield shift compared to tetramethylgermane. While specific chemical shift values can vary slightly depending on the solvent and concentration, the methyl protons of this compound typically appear as a singlet in the ¹H NMR spectrum.

The integration of the peak area corresponds to the number of protons, which for the methyl group is three. This information, combined with the characteristic chemical shift, allows for the unambiguous identification of the methyl group attached to the germanium atom. In derivatives of this compound where the chlorine atoms are substituted by other organic moieties, the ¹H NMR spectrum will show additional signals corresponding to the protons of those groups, providing a complete picture of the molecule's proton framework.

Table 1: Representative ¹H NMR Chemical Shift Data

| Compound | Functional Group | Chemical Shift (δ, ppm) |

| This compound | -CH₃ | ~1.7 |

| Tetramethylgermane | -CH₃ | ~0.1 |

Note: Chemical shifts are approximate and can vary based on experimental conditions.

Advanced NMR Techniques for Mechanistic Studies

Modern NMR spectroscopy offers a variety of advanced techniques that are crucial for investigating reaction mechanisms. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbon atoms, which is particularly useful for more complex derivatives of this compound.

For mechanistic studies, techniques like in-situ or real-time NMR monitoring allow for the observation of reactants, intermediates, and products as a reaction progresses. This can provide valuable kinetic data and help to identify transient species that are key to understanding the reaction pathway. For instance, the substitution reactions of this compound with various nucleophiles can be monitored to determine reaction rates and to detect the formation of any intermediate complexes. While specific applications of these advanced techniques to this compound are not extensively documented in readily available literature, their utility in the broader field of organometallic chemistry is well-established.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules. These techniques are complementary and provide a characteristic fingerprint of the compound, offering information about functional groups and bond strengths.

Analysis of Bond Vibrations and Functional Groups

The vibrational spectrum of this compound is characterized by absorptions corresponding to the vibrations of its constituent bonds. The key vibrational modes include the C-H stretching and bending frequencies of the methyl group, the Ge-C stretching frequency, and the Ge-Cl stretching frequencies.

The symmetric and asymmetric C-H stretching vibrations of the methyl group are typically observed in the region of 2900-3000 cm⁻¹. The Ge-C stretching vibration is found at lower frequencies, and the Ge-Cl stretching vibrations appear in the far-infrared region. The number of observed Ge-Cl stretching bands can provide information about the local symmetry around the germanium atom.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) |

| C-H stretch (asymmetric) | ~2980 |

| C-H stretch (symmetric) | ~2910 |

| CH₃ deformation | ~1410 |

| Ge-C stretch | ~600 |

| Ge-Cl stretch | 400 - 450 |

Note: These are approximate values and can be influenced by the physical state of the sample (gas, liquid, or solid) and intermolecular interactions.

Identification of Reaction Intermediates

Vibrational spectroscopy is a powerful tool for the in-situ monitoring of reactions and the identification of transient intermediates. By acquiring IR or Raman spectra at various stages of a reaction involving this compound, it is possible to observe the disappearance of reactant peaks and the appearance of new peaks corresponding to products and any intermediate species. For example, in hydrolysis or alcoholysis reactions, the formation of species containing Ge-O bonds would give rise to new characteristic vibrational bands. The ability to perform these measurements under reaction conditions makes vibrational spectroscopy invaluable for mechanistic investigations in organogermanium chemistry.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, the mass spectrum will show a molecular ion peak corresponding to the mass of the [CH₃GeCl₃]⁺ ion. Due to the presence of multiple isotopes for both germanium (⁷⁰Ge, ⁷²Ge, ⁷³Ge, ⁷⁴Ge, ⁷⁶Ge) and chlorine (³⁵Cl, ³⁷Cl), the molecular ion peak and fragment ion peaks will appear as a characteristic cluster of peaks, with the relative intensities of the peaks reflecting the natural isotopic abundances of these elements.

The fragmentation of the molecular ion typically involves the cleavage of the weakest bonds. In the case of organogermanium compounds, the Ge-C and Ge-Cl bonds are susceptible to cleavage. Common fragmentation pathways for this compound would include the loss of a methyl radical (•CH₃) or a chlorine radical (•Cl), leading to the formation of [GeCl₃]⁺ and [CH₃GeCl₂]⁺ fragments, respectively. The analysis of these fragmentation patterns provides strong evidence for the structure of the parent molecule.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| Ion Fragment | Description of Loss |

| [CH₃GeCl₂]⁺ | Loss of a chlorine radical |

| [GeCl₃]⁺ | Loss of a methyl radical |

| [GeCl]⁺ | Further loss of chlorine atoms |

Note: The observed m/z values for these fragments will be clusters of peaks due to isotopic distributions.

X-ray Crystallographic Studies of Germanium Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not readily reported, analyses of related organogermanium complexes provide critical insights into the bonding geometry around the germanium atom.

A representative example is the crystal structure of dichlorodimethylgermane complexed with two cyclic dithiophosphate (B1263838) ligands, specifically Me₂Ge[S₂POCMe₂CMe₂O]₂. cdnsciencepub.com In this compound, the germanium atom is bonded to two methyl groups and two sulfur atoms from the dithiophosphate ligands. The geometry around the germanium center is a distorted tetrahedron. cdnsciencepub.com The C-Ge-C bond angle is significantly opened up to 121.6(5)°, while the S-Ge-S angle is compressed to 89.9(1)°. cdnsciencepub.com This distortion from the ideal tetrahedral angle of 109.5° is a common feature in such complexes, driven by the steric requirements of the bulky ligands. The study also revealed that the second sulfur atom of the dithiophosphate groups is oriented towards the germanium atom, suggesting a potential for secondary interactions. cdnsciencepub.com

Such crystallographic studies on derivatives and complexes are invaluable, as they provide precise bond lengths, bond angles, and conformational details that are fundamental to understanding the reactivity and physical properties of organogermanium compounds.

Table 8.3: Selected Crystallographic Data for a Representative Dimethylgermanium Complex

| Parameter | Value for Me₂Ge[S₂POCMe₂CMe₂O]₂ cdnsciencepub.com |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 12.368(6) |

| b (Å) | 6.897(2) |

| c (Å) | 24.923(3) |

| β (°) | 99.00(3) |

| Z (molecules/unit cell) | 4 |

| S-Ge-S angle (°) | 89.9(1) |

| C-Ge-C angle (°) | 121.6(5) |

Computational Chemistry and Theoretical Investigations of Methylgermanium Trichloride

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For methylgermanium (B72786) trichloride (B1173362), these calculations would typically involve determining its molecular geometry, orbital energies, and the distribution of electron density.

A summary of anticipated molecular parameters is presented in Table 1.

Table 1: Predicted Molecular Parameters for Methylgermanium Trichloride

| Parameter | Predicted Value Range |

|---|---|

| Ge-C bond length | 1.90 - 2.00 Å |

| Ge-Cl bond length | 2.10 - 2.20 Å |

| C-Ge-Cl bond angle | 108 - 111° |

Note: These are estimated ranges based on general knowledge and data for similar compounds, not from specific calculations on this compound.

Reaction Pathway Modeling and Energy Landscapes

Reaction pathway modeling for this compound would focus on understanding the mechanisms of its characteristic reactions, such as hydrolysis or ligand exchange. Computational methods could be used to map the potential energy surface for these reactions, identifying transition states and calculating activation energies.

For instance, the hydrolysis of the Ge-Cl bonds is a critical aspect of its chemistry. A theoretical study would model the stepwise substitution of chloride ions by hydroxyl groups. This would involve calculating the energy profile for the approach of a water molecule, the formation of an intermediate or transition state, and the subsequent elimination of hydrogen chloride. Such studies would provide insights into the reaction kinetics and the factors influencing the reaction rate. However, specific energy landscapes and transition state geometries for the reactions of this compound have not been found in the surveyed literature.

Density Functional Theory (DFT) Studies on Reactivity and Bonding

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and reactivity of molecules. For this compound, DFT studies could provide a deeper understanding of the nature of the chemical bonds and predict sites of reactivity.

Analysis of the frontier molecular orbitals (HOMO and LUMO) would be a key component of a DFT study. The HOMO would likely be localized on the chlorine atoms, indicating their susceptibility to electrophilic attack, while the LUMO would be centered on the germanium atom, making it the site for nucleophilic attack.

Furthermore, DFT can be used to calculate various reactivity descriptors, such as the Fukui functions, which would quantify the local reactivity at different atomic sites. A natural bond orbital (NBO) analysis could elucidate the nature of the Ge-C and Ge-Cl bonds, including their polarity and covalent character. While DFT is a widely used method, specific studies applying it to the detailed reactivity and bonding of this compound are not prominent in the available scientific literature.

Molecular Dynamics Simulations for System Behavior

Molecular dynamics (MD) simulations could be employed to study the behavior of this compound in different environments, such as in the liquid phase or in solution. These simulations model the atomic motions over time, providing insights into the structural and dynamic properties of the system.

An MD simulation of liquid this compound would require the development of a force field that accurately describes the inter- and intramolecular interactions. Such a simulation could predict bulk properties like density and diffusion coefficients. Simulations in a solvent, such as water or an organic solvent, could be used to study the solvation structure and the dynamics of the solvent molecules around the this compound molecule. This would be particularly relevant for understanding its reactivity in solution. Despite the potential of this technique, there is no evidence in the searched literature of molecular dynamics simulations having been performed on this compound.

Future Directions and Emerging Research Avenues

Advanced Synthetic Strategies for Tailored Methylgermanium (B72786) Trichloride (B1173362) Derivatives

The development of sophisticated synthetic methodologies is unlocking the potential to create a diverse array of organogermanium compounds starting from methylgermanium trichloride and its analogs. These strategies focus on precise control over the molecular architecture to achieve specific functionalities.

One significant advancement is the synthesis of chiral germanium centers. d-nb.info Researchers have developed a rapid synthesis approach for chiral germanium centers by strategically decoupling reactivity and selectivity issues. d-nb.info This involves processes like poly-deborylative alkylation and copper-catalyzed enantioselective desymmetrization, which transform simple germanium compounds into complex, stereogenic molecules. d-nb.info Such methods are crucial for applications in asymmetric catalysis and pharmacology.

Furthermore, established techniques are being refined for greater precision. The alkylation of germanium halides, including this compound, using organolithium and Grignard reagents remains a common method for creating Ge-C bonds. wikipedia.org Advanced protocols now allow for the sequential and site-selective replacement of the chloride atoms, enabling the construction of complex, unsymmetrical organogermanium compounds. d-nb.infogoogle.com Hydrogermylation, another key reaction, provides a route to functionalized organogermanium compounds by adding a Ge-H bond across an unsaturated bond. wikipedia.org These evolving synthetic tools are critical for producing derivatives with tailored electronic, optical, and biological properties.

| Synthetic Strategy | Description | Potential Application | Reference |

|---|---|---|---|

| Poly-deborylative Alkylation & Desymmetrization | A multi-step process to create chiral germanium centers from organogermanium trichlorides by selectively replacing chloride atoms. | Asymmetric catalysis, Chiral materials | d-nb.info |

| Controlled Grignard/Organolithium Alkylation | Stepwise substitution of chlorine atoms on the germanium center using organomagnesium or organolithium reagents to build complex molecules. | Custom-designed electronic and optical materials | wikipedia.orggoogle.com |

| Palladium-Catalyzed Cross-Coupling | Forms new carbon-germanium bonds by coupling organogermanium compounds with organic halides, offering a versatile route to complex structures. | Functional polymers, Pharmaceutical intermediates | wikipedia.org |

| Hydrogermylation | The addition of a Ge-H bond across double or triple bonds to introduce functional groups. | Silicone and polymer chemistry analogs, Functional materials | wikipedia.org |

Exploration of Novel Applications in Emerging Technologies

This compound is a key precursor material for a variety of high-technology applications, particularly in electronics and materials science. americanelements.com Its utility stems from its ability to serve as a molecular building block for germanium-containing thin films and nanomaterials.

In the semiconductor industry, organogermanium compounds are used as precursors in Chemical Vapor Deposition (CVD) processes. google.com this compound can be used to deposit germanium-containing films, which are integral to the fabrication of high-performance transistors and other microelectronic components. google.comamericanelements.com The ability to tailor the precursor molecule allows for fine-tuning the properties of the deposited material.

The synthesis of germanium nanocrystals (Ge NCs) represents another significant area of research. researchgate.net While some methods use other germanium sources, the principles are applicable to precursors like this compound. Ge NCs are being investigated for use in optoelectronic applications such as photodetectors and light-emitting diodes (LEDs). americanelements.comresearchgate.net Furthermore, the compound is involved in the photochemical adsorption of organogermanium onto silicon surfaces, a technique that could be used for creating precisely patterned surfaces for next-generation electronic devices. fishersci.com

| Technology Area | Specific Application | Role of this compound | Reference |

|---|---|---|---|

| Semiconductors | Chemical Vapor Deposition (CVD) | Precursor for depositing germanium-containing thin films for transistors and integrated circuits. | google.comamericanelements.com |

| Optoelectronics | LED Manufacturing & Photodetectors | Serves as a source for synthesizing germanium nanocrystals and quantum dots. | americanelements.comresearchgate.net |

| Nanotechnology | Surface Patterning | Used in photochemical processes to create organogermanium monolayers on silicon surfaces. | fishersci.com |

| Catalysis | Homogeneous Catalysis | Derivatives are being explored as catalysts in various organic transformations. | americanelements.com |

Sustainable and Green Chemistry Approaches in Organogermanium Synthesis

In line with global trends, the field of organogermanium chemistry is increasingly adopting the principles of green and sustainable chemistry. uit.noresearchgate.net Research is focused on developing synthetic routes that are more energy-efficient, reduce waste, and utilize less hazardous materials. nih.gov

A key development has been the move away from using elemental germanium, which requires energy-intensive processing. Newer, more convenient methods for producing key intermediates like trichlorogermane start from germanium dioxide (GeO₂), a more accessible and less hazardous starting material. pharmacy180.comencyclopedia.pub These processes often use reducing agents like hypophosphorous acid (H₃PO₂) in hydrochloric acid, representing a greener pathway to the organogermanium trichloride precursors needed for further synthesis. pharmacy180.comencyclopedia.pub

The principles of green chemistry also advocate for high atom economy, where a maximum number of atoms from the reactants are incorporated into the final product. nih.gov Researchers are designing new catalytic reactions that improve selectivity and efficiency, thereby minimizing the generation of by-products. researchgate.net The exploration of environmentally benign solvents and alternative energy sources, such as microwave synthesis, is also an active area of investigation aimed at reducing the environmental footprint of organogermanium compound production. paperpublications.org

| Principle | Application in Organogermanium Synthesis | Benefit | Reference |

|---|---|---|---|

| Safer Starting Materials | Using germanium dioxide (GeO₂) instead of elemental germanium to produce precursors. | Reduces energy consumption and avoids harsh processing conditions. | pharmacy180.comencyclopedia.pub |

| Atom Economy | Developing catalytic reactions with high selectivity to maximize product yield and minimize waste. | Higher efficiency and less chemical waste generation. | researchgate.netnih.gov |

| Benign Solvents/Conditions | Investigating the use of greener solvents and alternative energy sources (e.g., microwaves). | Reduces reliance on volatile organic compounds and lowers energy input. | uit.nopaperpublications.org |

| Waste Prevention | Designing synthetic pathways that generate fewer and less hazardous by-products. | Minimizes environmental impact and disposal costs. | nih.gov |

Interdisciplinary Research with Materials Science and Biology

The future of this compound research lies significantly at the intersection of chemistry, materials science, and biology. Its derivatives are being explored for creating advanced materials with novel properties and for applications in medicine and biotechnology.

Materials Science: In materials science, organogermanium compounds with Ge-O-Ge building blocks are of significant interest for designing new materials. mdpi.com The hydrolysis of aryl-substituted organogermanium halides, which can be derived from precursors like this compound, leads to the formation of complex structures that can behave as biocompatible oils, ligands, or sensors. mdpi.com The ability to introduce specific organic groups onto the germanium atom allows for precise tuning of the final material's properties. mdpi.com

Biology and Medicine: A prominent area of research is the synthesis of biologically active organogermanium compounds. This compound and its analogs are key starting materials for producing compounds like 2-carboxyethylgermanium sesquioxide (Ge-132). pharmacy180.comencyclopedia.pub Ge-132 and other germanium sesquioxides have been investigated for a range of biological activities, including potential antitumor and immunomodulating properties. pharmacy180.comencyclopedia.pubnih.gov Research is also focused on synthesizing novel germatranes and other derivatives with enhanced biological efficacy. encyclopedia.pubpaperpublications.org Furthermore, there is emerging potential in using organogermanium compounds for the biofunctionalization of materials. nih.govresearchgate.net By anchoring biologically active germanium derivatives onto the surfaces of implants or medical devices, it may be possible to improve biocompatibility, prevent infection, and promote tissue integration. nih.govresearchgate.net

| Field | Research Focus | Example Application | Reference |

|---|---|---|---|

| Materials Science | Synthesis of Ge-O-Ge based materials. | Development of novel polymers, sensors, and catalysts. | mdpi.com |

| Biomedicine | Synthesis of biologically active compounds (e.g., Ge-132). | Investigational antitumor and immunopotentiating agents. | encyclopedia.pubnih.gov |

| Biotechnology | Biofunctionalization of surfaces. | Creating biocompatible coatings for medical implants to improve integration and reduce rejection. | nih.govresearchgate.net |

| Pharmaceuticals | Development of novel germatrane derivatives. | Exploring new therapeutic agents with unique pharmacological profiles. | encyclopedia.pubpaperpublications.org |

Q & A

Q. What are the standard laboratory synthesis methods for methylgermanium trichloride?

this compound is typically synthesized via chlorination of methylgermanium precursors. For example, reactions involving germanium tetrachloride (GeCl₄) with methylating agents (e.g., Grignard reagents or methyl halides) under controlled conditions. Key steps include:

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm methyl group bonding and molecular symmetry.

- Infrared (IR) Spectroscopy : Identification of Ge-Cl and Ge-C vibrational modes (e.g., Ge-Cl stretches at ~400–500 cm⁻¹).

- X-ray Crystallography : Resolving crystal structure and bond angles (e.g., Ge-Cl bond lengths ≈ 2.09–2.15 Å).

- Elemental Analysis : Quantifying carbon, hydrogen, and chlorine content .

Q. What are the key physical properties of this compound?

- Boiling Point : 111.0°C under standard conditions.

- Molecular Weight : 196.06 g/mol (C₁H₃Cl₃Ge).

- Reactivity : Hydrolyzes in water to form methylgermanium oxides and HCl.

- Thermal Stability : Stable at room temperature but decomposes at elevated temperatures (>200°C) .

Q. How does this compound compare structurally to related organogermanium compounds?

Q. What safety protocols are recommended for handling this compound?

- Personal Protective Equipment (PPE) : Acid-resistant gloves, lab coats, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile HCl byproducts.

- Storage : Inert atmosphere (argon/nitrogen) and moisture-free containers.

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials .

Advanced Research Questions

Q. How does this compound behave in environmental systems?

Studies show methylgermanium species (including trichloride derivatives) are less toxic than their tin or lead analogs but persist in aquatic systems. Key findings:

- Hydrolysis : Rapid in aqueous media, forming methylgermanium hydroxide and HCl.

- Adsorption : Binds to Fe(III)-oxyhydroxides in sediments, influencing mobility.

- Isotope Fractionation : Ge isotope ratios shift during adsorption, useful for environmental tracing .

Q. What computational approaches are used to study this compound’s reactivity?

- Density Functional Theory (DFT) : Models Ge-Cl bond dissociation energies and reaction pathways (e.g., nucleophilic substitution).

- Molecular Dynamics (MD) : Simulates hydrolysis kinetics in solvent environments.

- Thermodynamic Calculations : Predicts stability under varying pH and temperature .

Q. How can researchers resolve contradictions in reported data on this compound’s properties?

- Systematic Literature Review : Use databases (PubMed, TOXCENTER) and filter studies by experimental conditions (e.g., purity, methodology).

- Cross-Validation : Replicate key experiments (e.g., boiling point measurements) using standardized protocols.

- Meta-Analysis : Compare datasets across peer-reviewed studies to identify outliers or methodological biases .

Q. What strategies optimize this compound’s stability in catalytic applications?

Q. How should research data on this compound be managed to ensure reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.